molecular formula C10H11ClF3N B13971451 2-chloro-N-isopropyl-N-(trifluoromethyl)aniline

2-chloro-N-isopropyl-N-(trifluoromethyl)aniline

Cat. No.: B13971451
M. Wt: 237.65 g/mol
InChI Key: KFLSNNSLAACELK-UHFFFAOYSA-N
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Description

2-chloro-N-isopropyl-N-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H11ClF3N It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by isopropyl and trifluoromethyl groups, and one hydrogen atom on the benzene ring is replaced by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-isopropyl-N-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the reaction of 2-chloroaniline with isopropylamine and trifluoromethylating agents under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and precise control of reaction parameters, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 2-chloro-N-isopropyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can lead to changes in the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-methyl-N-(trifluoromethyl)aniline
  • 2-chloro-N-ethyl-N-(trifluoromethyl)aniline
  • 2-chloro-N-isopropyl-N-(difluoromethyl)aniline

Uniqueness

2-chloro-N-isopropyl-N-(trifluoromethyl)aniline is unique due to the presence of both isopropyl and trifluoromethyl groups. The trifluoromethyl group significantly enhances the compound’s stability and lipophilicity compared to similar compounds with different alkyl groups. This makes it particularly valuable in applications where these properties are desired .

Properties

Molecular Formula

C10H11ClF3N

Molecular Weight

237.65 g/mol

IUPAC Name

2-chloro-N-propan-2-yl-N-(trifluoromethyl)aniline

InChI

InChI=1S/C10H11ClF3N/c1-7(2)15(10(12,13)14)9-6-4-3-5-8(9)11/h3-7H,1-2H3

InChI Key

KFLSNNSLAACELK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=CC=C1Cl)C(F)(F)F

Origin of Product

United States

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